molecular formula C13H10N2O3 B13977522 pyrrole-2,5-dione;1H-quinolin-2-one

pyrrole-2,5-dione;1H-quinolin-2-one

Cat. No.: B13977522
M. Wt: 242.23 g/mol
InChI Key: BBNIXWUHTUUWAB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbostyril Maleimide can be synthesized through various methods. One common approach involves the Diels-Alder reaction between a furan and a maleimide, followed by further modifications to introduce the carbostyril moiety . Another method involves the reaction of polymaleic anhydride with urea under solvent-free conditions at elevated temperatures . This method is environmentally friendly and yields high conversion rates.

Industrial Production Methods

Industrial production of Carbostyril Maleimide typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and specific application of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbostyril Maleimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the thiol-maleimide reaction produces thiosuccinimide derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

pyrrole-2,5-dione;1H-quinolin-2-one

InChI

InChI=1S/C9H7NO.C4H3NO2/c11-9-6-5-7-3-1-2-4-8(7)10-9;6-3-1-2-4(7)5-3/h1-6H,(H,10,11);1-2H,(H,5,6,7)

InChI Key

BBNIXWUHTUUWAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2.C1=CC(=O)NC1=O

Origin of Product

United States

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